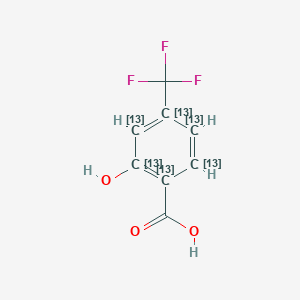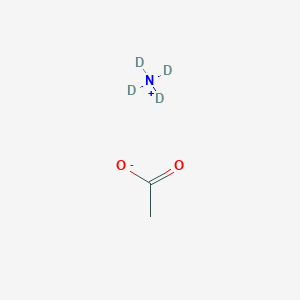
Rucaparib (acetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rucaparib (acetate) is a poly (ADP-ribose) polymerase (PARP) inhibitor used primarily as an anti-cancer agent. It is marketed under the brand name Rubraca and is used for the treatment of recurrent ovarian cancer and metastatic castration-resistant prostate cancer associated with deleterious BRCA mutations . Rucaparib works by inhibiting the PARP enzyme, which plays a crucial role in DNA repair, thereby causing cancer cell death and reducing tumor growth .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Rucaparib involves several synthetic steps. One of the methods includes the reductive alkylation of a pyrrolo[4,3,2-de]quinoline intermediate with a benzylamine derivative. The reaction conditions typically involve the use of reducing agents such as sodium triacetoxyborohydride in an anhydrous solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of Rucaparib involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes the preparation of intermediates, followed by the final coupling and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反応の分析
Types of Reactions: Rucaparib undergoes various chemical reactions, including:
Oxidation: Rucaparib can be oxidized to form its corresponding N-oxide derivative.
Reduction: The compound can be reduced to form its amine derivative.
Substitution: Rucaparib can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Rucaparib N-oxide.
Reduction: Rucaparib amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Rucaparib has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying PARP inhibition and DNA repair mechanisms.
Biology: Rucaparib is used in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Medicine: Clinically, Rucaparib is used for the treatment of ovarian and prostate cancers with BRCA mutations. .
作用機序
Rucaparib exerts its effects by inhibiting the PARP enzymes, including PARP-1, PARP-2, and PARP-3. These enzymes are involved in the repair of single-strand breaks in DNA. By inhibiting PARP, Rucaparib prevents the repair of DNA damage, leading to the accumulation of double-strand breaks and ultimately causing cancer cell death through synthetic lethality. This mechanism is particularly effective in cancer cells with BRCA mutations, which already have compromised DNA repair pathways .
類似化合物との比較
Olaparib: Another PARP inhibitor used for the treatment of ovarian and breast cancers with BRCA mutations.
Niraparib: A PARP inhibitor used for the maintenance treatment of ovarian cancer.
Talazoparib: A PARP inhibitor used for the treatment of breast cancer with BRCA mutations
Comparison:
Efficacy: Rucaparib, Olaparib, and Niraparib have shown similar efficacy in treating ovarian cancer.
Safety Profile: Rucaparib and Olaparib have comparable safety profiles, with common side effects including fatigue, nausea, and anemia.
Mechanism of Action: All these compounds inhibit PARP enzymes, but Rucaparib has shown unique effects in reducing the migration of some cancer and normal cells in culture.
Rucaparib (acetate) stands out due to its broad application in treating both ovarian and prostate cancers, making it a valuable compound in the field of oncology.
特性
分子式 |
C21H22FN3O3 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
acetic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |
InChI |
InChI=1S/C19H18FN3O.C2H4O2/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-2(3)4/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);1H3,(H,3,4) |
InChIキー |
NMSYMXVEBNHEFJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)









